![molecular formula C11H8N2O2 B1598178 2-(Pyrazin-2-yloxy)benzaldehyde CAS No. 887344-43-6](/img/structure/B1598178.png)
2-(Pyrazin-2-yloxy)benzaldehyde
Overview
Description
“2-(Pyrazin-2-yloxy)benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 .
Molecular Structure Analysis
The InChI code for “2-(Pyrazin-2-yloxy)benzaldehyde” is 1S/C11H8N2O2/c14-8-9-3-1-2-4-10(9)15-11-7-12-5-6-13-11/h1-8H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Pyrazin-2-yloxy)benzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Proteomics Research
2-(Pyrazin-2-yloxy)benzaldehyde: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used to modify proteins or peptides to study their behavior under different conditions, aiding in the understanding of biological processes and disease mechanisms.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It can be used to construct complex molecules for the development of new pharmaceuticals or materials with unique properties . Its reactivity with various chemical groups makes it a versatile reagent in synthetic chemistry.
Material Science
In material science, 2-(Pyrazin-2-yloxy)benzaldehyde may be involved in the synthesis of novel materials. Its molecular structure could contribute to the creation of polymers with specific characteristics, such as increased durability or conductivity .
Chromatography
Chromatography is a technique used to separate mixtures, and this compound could potentially be used as a standard or a derivative for the identification and quantification of unknown substances in a sample .
Analytical Chemistry
Analytical chemists may use 2-(Pyrazin-2-yloxy)benzaldehyde to develop new assays or detection methods. It could act as a chromophore or fluorophore due to its aromatic structure, which is useful in various spectroscopy techniques .
Biochemical Research
The compound’s ability to interact with biological molecules makes it a candidate for biochemical research. It could be used to study enzyme kinetics, receptor-ligand interactions, or metabolic pathways .
Safety and Hazards
properties
IUPAC Name |
2-pyrazin-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-3-1-2-4-10(9)15-11-7-12-5-6-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIMCVKXOULMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396807 | |
Record name | 2-(Pyrazin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yloxy)benzaldehyde | |
CAS RN |
887344-43-6 | |
Record name | 2-(2-Pyrazinyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyrazin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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